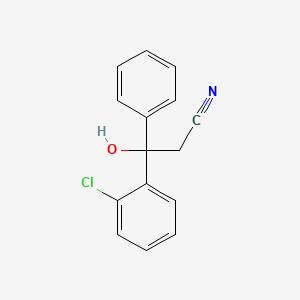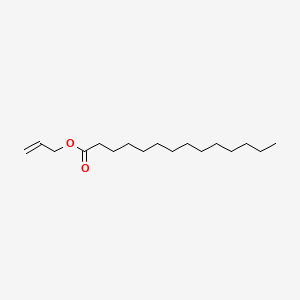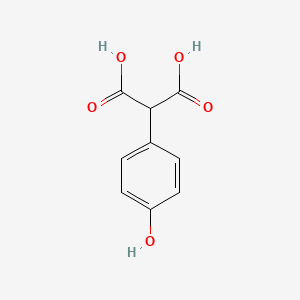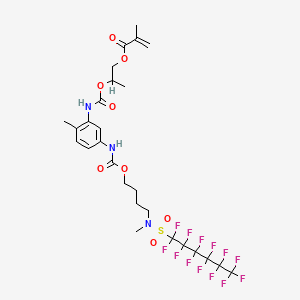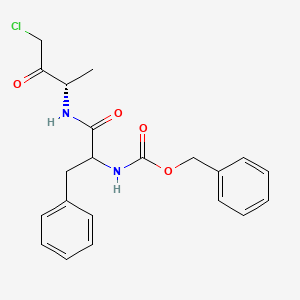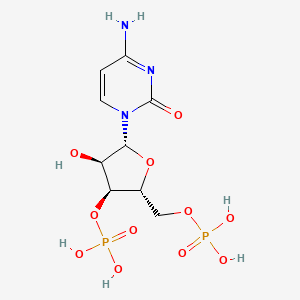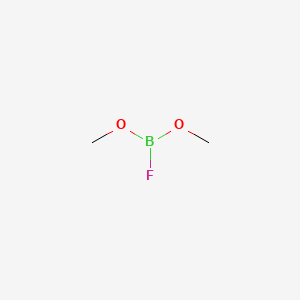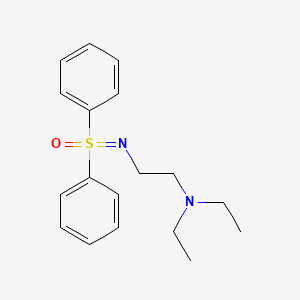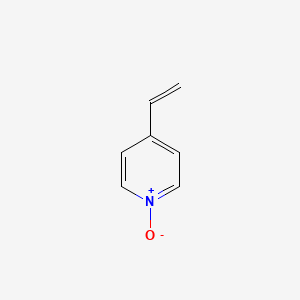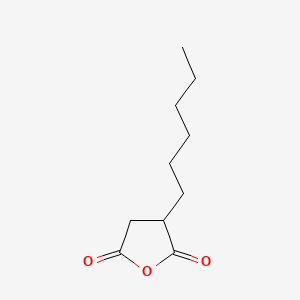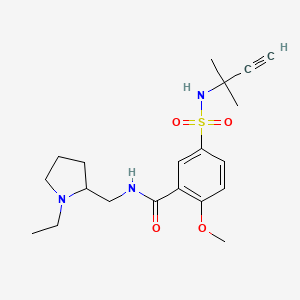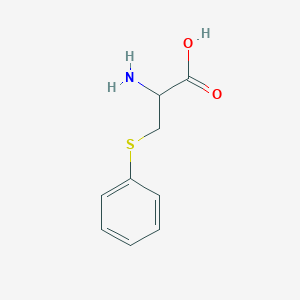
S-Phenylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenylcysteine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .
Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Wissenschaftliche Forschungsanwendungen
S-Phenylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound serves as a biomarker for benzene exposure, as it forms adducts with hemoglobin.
Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of S-Phenylcysteine involves its interaction with specific molecular targets and pathways. In the context of its use as a biomarker for benzene exposure, this compound forms adducts with hemoglobin, which can be detected and quantified . As an antiretroviral agent, it is believed to inhibit HIV protease, thereby preventing the maturation of viral particles .
Vergleich Mit ähnlichen Verbindungen
S-Benzylcysteine: Similar in structure but with a benzyl group instead of a phenyl group.
S-Methylcysteine: Contains a methyl group attached to the sulfur atom.
S-tert-Butylmercapto-L-cysteine: Features a tert-butyl group attached to the sulfur atom.
Uniqueness: S-Phenylcysteine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specific applications, such as its role as a biomarker for benzene exposure and its potential as an antiretroviral agent.
Eigenschaften
CAS-Nummer |
5437-52-5 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
InChI-Schlüssel |
XYUBQWNJDIAEES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
| 5437-52-5 | |
Physikalische Beschreibung |
Off-white powder; [Sigma-Aldrich MSDS] |
Sequenz |
X |
Synonyme |
3-phenylcysteine beta-phenylcysteine S-phenylcysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)

